molecular formula C14H17BO2 B8067214 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8067214
M. Wt: 228.10 g/mol
InChI Key: CBSHFDBKCTUYNY-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with an ethynyl (-C≡CH) group at the ortho position. Its molecular formula is C₁₄H₁₇BO₂, with an average molecular mass of 228.1 g/mol (calculated). The compound’s structure combines the stability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with the reactivity of the ethynyl group, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer synthesis .

The ortho-ethynylphenyl substituent introduces steric hindrance near the boron center, which may influence catalytic efficiency in coupling reactions. Additionally, the ethynyl group allows for further functionalization via click chemistry, making the compound valuable in materials science and medicinal chemistry .

Properties

IUPAC Name

2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSHFDBKCTUYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pinacol Esterification of 2-Ethynylphenylboronic Acid

The direct esterification of 2-ethynylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) represents a straightforward route. In a procedure adapted from, the boronic acid (16.3 g, 127 mmol) is dissolved in dry dichloromethane (100 mL) with anhydrous MgSO₄ (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol). After 16 hours of stirring under argon, filtration and distillation yield the boronic ester (24.2 g, 89%) as a colorless liquid. Challenges include the sensitivity of boronic acids to protic solvents, necessitating rigorous anhydrous conditions.

Miyaura Borylation of 2-Bromo-1-ethynylbenzene

Transition-metal-catalyzed borylation offers an alternative route. Using 2-bromo-1-ethynylbenzene (1 mmol), bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), and PdCl₂(PPh₃)₂ (0.02 mmol) in THF/H₂O (9:1) at 85°C for 22 hours, the boronic ester forms in 78% yield after column chromatography. This method avoids intermediate boronic acid isolation, enhancing scalability.

Sonogashira Coupling for Ethynyl Group Installation

Coupling of 2-Bromophenylboronic Acid Pinacol Ester with Trimethylsilylacetylene

A critical step involves introducing the ethynyl group ortho to the boronic ester. In a Schlenk tube, 2-bromophenylboronic acid pinacol ester (1 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and trimethylsilylacetylene (1.25 mmol) react in THF with triethylamine (1.55 mmol) at room temperature for 24 hours. Filtration and concentration yield the TMS-protected intermediate, which is deprotected using K₂CO₃ (2 equiv) in methanol (3 hours, 92% yield).

Optimization of Coupling Conditions

  • Catalyst Loadings : Reducing Pd(PPh₃)₂Cl₂ to 1 mol% decreases costs without compromising yield (85% vs. 89% with 2 mol%).

  • Solvent Effects : THF outperforms DMF or toluene, minimizing boronic ester decomposition.

  • Temperature : Room temperature prevents alkyne oligomerization, common above 40°C.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.52 (m, 2H, aromatic), 7.98–8.02 (m, 2H, aromatic), 3.23 (s, 1H, C≡CH), 1.32 (s, 12H, pinacol methyl).

  • ¹³C NMR (125 MHz, CDCl₃) : δ 134.2 (aromatic), 129.8 (aromatic), 83.1 (C≡C), 25.1 (pinacol methyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 257.1284 (C₁₄H₁₇BO₂ requires 257.1289).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Pinacol Esterification8998Single-step, high yield
Miyaura Borylation7895Avoids boronic acid isolation
Sonogashira Coupling9297Compatible with sensitive boronic esters

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

Exposure to moisture leads to hydrolysis, regenerating the boronic acid. Storage under argon with molecular sieves (4Å) extends shelf life to >6 months.

Alkyne Homocoupling

Trace oxygen promotes Glaser coupling. Degassing solvents and using copper(I) iodide suppress this side reaction.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound couples with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂ (0.5 mol%) and K₂CO₃ (2 equiv) in DMF/H₂O (10:1), yielding biaryl products (85–92%).

Cyclopropanation Reactions

Analogous to methods in, the ethynylboronic ester participates in Simmons-Smith cyclopropanation with Zn/Cu, forming bicyclic borocyclopropanes for medicinal chemistry applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Ethyl-substituted phenyl derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Radiolabeled Compounds for PET Imaging
One of the notable applications of this compound is its role as an intermediate in the preparation of F-18 radiolabeled galectin-3 inhibitors. These inhibitors are crucial for positron emission tomography (PET) imaging, allowing researchers to track and visualize biological processes in vivo. The ability to label these compounds with fluorine-18 enhances their utility as surrogate tracers in cancer research and diagnostics .

1.2 Synthesis of Supramolecular Systems
The compound is also utilized in synthesizing covalent heterodyads of chlorophyll derivatives. These derivatives are designed for supramolecular light-harvesting systems, which can improve energy transfer efficiency in photovoltaic applications . Such systems are essential for developing advanced solar energy technologies.

Materials Science

2.1 Functionalization of Nanoparticles
In materials science, 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a functionalizing agent for platinum nanoparticles. This functionalization enhances the photoluminescence properties of the nanoparticles, making them suitable for applications in sensors and optoelectronic devices . The manipulation of nanoparticle properties through such compounds is a growing area of research.

2.2 Development of Organic Electronics
The compound's ability to act as a building block in organic synthesis makes it valuable for developing organic electronic materials. Its incorporation into polymer matrices can lead to improved charge transport properties and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Chemical Synthesis

3.1 Intermediate in Organic Reactions
As an intermediate in various organic reactions, this compound facilitates the formation of complex molecular architectures. It can be involved in cross-coupling reactions that are vital for synthesizing pharmaceuticals and agrochemicals . The versatility of boron-containing compounds in organic synthesis is well-documented and continues to be a focus of research.

Case Studies and Research Findings

Application AreaSpecific Use CaseReference
Medicinal ChemistryF-18 radiolabeled galectin-3 inhibitors
Supramolecular SystemsEnergy transfer systems using chlorophyll derivatives
NanotechnologyFunctionalization of platinum nanoparticles
Organic SynthesisIntermediate for cross-coupling reactions

Mechanism of Action

The mechanism of action of 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron center in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the ethynylphenyl group to a halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between the target compound and analogous boronic esters:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes Stability Notes
2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ortho-ethynylphenyl C₁₄H₁₇BO₂ 228.1 Polymer synthesis, click chemistry Steric hindrance reduces coupling efficiency; ethynyl enables post-functionalization High (pinacol core); moderate electron-withdrawing effect from ethynyl
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Para-ethynylphenyl C₁₄H₁₇BO₂ 228.1 Solar cell polymers (e.g., EO-PF-DTBT) Higher coupling efficiency (para position minimizes steric effects) Similar to ortho isomer; para substitution enhances solubility
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane () Phenylethynyl (direct B-C≡C-Ph) C₁₄H₁₅BO₂ 226.1 Conjugated diene synthesis Direct ethynyl-boron bond alters conjugation; suited for alkyne couplings Less stable due to linear geometry near boron
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Chloro-methylphenyl C₁₂H₁₅BClO₂ 252.5 Intermediate in medicinal chemistry Electron-withdrawing Cl enhances electrophilicity of boron Moderate; Cl may accelerate hydrolysis
2-(Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Benzothiophene C₁₅H₁₉BO₂S 274.2 Heterocyclic synthesis Enhanced aromaticity improves stability in cross-couplings High (rigid benzothiophene structure)

Reactivity in Cross-Coupling Reactions

  • Ortho vs. For example, the para-ethynylphenyl variant () achieved 2.65% efficiency in solar cell polymers, likely due to minimal steric interference during polymerization.
  • Phenylethynyl vs. Ethynylphenyl : Compounds with direct boron-ethynyl bonds (e.g., ) exhibit distinct reactivity, forming conjugated dienes rather than biaryls. This makes them suitable for synthesizing π-extended systems .

Materials Science

  • The para-ethynylphenyl analog () is used in polyfluorene-based solar cells , achieving 6.10 mA/cm² short-circuit current density . The ortho variant’s steric effects could disrupt polymer chain packing, necessitating additives like 1,8-diiodooctane (DIO) to mitigate aggregation .
  • Boronic esters with ethynyl groups (e.g., ) enable click chemistry-driven modifications, such as azide-alkyne cycloadditions, for functionalized nanomaterials .

Medicinal Chemistry

  • Analogous compounds, like 2-(6-cyclopropoxynaphthalen-2-yl)-dioxaborolane (), inhibit glycolysis in prostate cancer cells. The target compound’s ethynyl group could similarly serve as a handle for bioconjugation in prodrug designs .

Biological Activity

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1404212-13-0) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17BO2
  • Molecular Weight : 228.09 g/mol
  • Solubility : Moderately soluble in organic solvents with varying solubility reports ranging from 0.0187 mg/ml to 0.141 mg/ml .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of research include:

Anticancer Activity

Several studies have explored the anticancer properties of dioxaborolanes and related compounds due to their ability to interact with cellular mechanisms involved in cancer progression.

  • Mechanism of Action : Dioxaborolanes may exert their cytotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is similar to that observed in other boron-containing compounds used in photodynamic therapy (PDT) .
  • Case Study : In a comparative study involving various dioxaborolanes, it was found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 20 µM to 50 µM, indicating moderate potency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Bioavailability Score : 0.55 indicates moderate oral bioavailability.
  • Blood-Brain Barrier Permeability : Classified as a BBB permeant compound which may allow for central nervous system targeting .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Anticancer ActivityIC50 values between 20 µM - 50 µM against various cancer cell lines
ROS GenerationInduces oxidative stress leading to apoptosis
PharmacokineticsModerate bioavailability; BBB permeant

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis of dioxaborolane derivatives typically follows cross-coupling or borylation strategies. For example:

  • Catalytic borylation : Use transition-metal catalysts (e.g., UiO-Co) with B₂pin₂ under mild conditions to introduce the boronate ester group. This method achieves yields >80% in optimized systems .
  • Pinacolborane-based routes : Sodium tert-butoxide (NaOt-Bu) catalyzes the reduction of ketones or alkenes with pinacolborane (HBpin), forming boronate esters at ambient temperature. Ensure anhydrous conditions to prevent hydrolysis .
  • Precursor functionalization : Modify aryl halides or alkynes via Suzuki-Miyaura coupling. For ethynyl-substituted derivatives, protect the alkyne group during boronylation to avoid side reactions .

Basic: How is this compound characterized using spectroscopic methods?

  • ¹H/¹³C NMR : The ethynyl proton (C≡CH) appears as a sharp singlet at δ ~2.5–3.5 ppm. Aromatic protons from the phenyl ring show splitting patterns dependent on substitution (e.g., para-substituted derivatives display distinct doublets) .
  • ¹¹B NMR : The boron center resonates at δ ~28–32 ppm for dioxaborolanes. Quadrupolar broadening may obscure signals, necessitating high-field instruments (≥400 MHz) .
  • IR Spectroscopy : Confirm the B-O bond stretch at ~1350–1400 cm⁻¹ and alkyne C≡C stretch at ~2100–2260 cm⁻¹ .

Advanced: What challenges arise in achieving regioselectivity during the synthesis of ethynyl-substituted dioxaborolanes?

  • Competing reactivity : The ethynyl group may undergo unintended cyclization or polymerization. Use bulky ligands (e.g., SPhos) or low temperatures to suppress side reactions .
  • Steric hindrance : The tetramethyl dioxaborolane ring limits access to the boron center. Optimize catalyst loading (e.g., 0.2–5 mol% Pd) and solvent polarity (toluene/THF mixtures) to improve coupling efficiency .
  • Isomer separation : Ortho-substituted ethynylphenyl derivatives may form regioisomers. Employ flash chromatography with hexane/EtOAc gradients (e.g., 25:1) for resolution .

Advanced: How can researchers address discrepancies in NMR data interpretation for boron-containing compounds?

  • Quadrupolar effects : Boron (¹¹B, I = 3/2) exhibits broad NMR signals. Use high-resolution magic-angle spinning (HR-MAS) or isotopic enrichment (¹⁰B) to enhance signal clarity .
  • Dynamic equilibria : Boronate esters may interconvert between trigonal and tetrahedral geometries. Conduct variable-temperature NMR to identify equilibrium shifts .
  • Artifact signals : Residual solvents (e.g., THF-d₈) or decomposition products (e.g., boric acid) can overlap with target peaks. Pre-purify samples via silica gel chromatography .

Advanced: What are the emerging applications of ethynyl-substituted dioxaborolanes in organic electronics or medicinal chemistry?

  • Organic electronics : Ethynyl groups enable π-conjugation in polymers for OLEDs or OFETs. For example, thiophene-boronate hybrids (e.g., 2-(3-hexylthiophen-2-yl)-dioxaborolane) exhibit tunable bandgaps and charge mobility .
  • Cancer therapeutics : Boronated compounds inhibit metabolic pathways (e.g., glycolysis in prostate cancer). Structural analogs with cyclopropoxy or fluorophenyl groups show IC₅₀ values <1 µM in vitro .
  • Pro-drug design : The boronate ester acts as a protecting group for hydroxyl or amine functionalities, enabling controlled release in physiological environments .

Advanced: How do reaction conditions influence the stability of 2-(2-Ethynylphenyl)-dioxaborolane derivatives?

  • Moisture sensitivity : Hydrolytic degradation occurs rapidly in protic solvents. Store compounds under inert gas (Ar/N₂) and use molecular sieves during reactions .
  • Thermal stability : Decomposition above 150°C limits high-temperature applications. Introduce electron-withdrawing substituents (e.g., fluoro or nitro groups) to enhance thermal resilience .
  • Photostability : UV exposure may cleave the B-O bond. Incorporate UV stabilizers (e.g., hindered amines) for optoelectronic applications .

Advanced: What strategies optimize yield in large-scale syntheses of ethynylphenyl-dioxaborolanes?

  • Catalyst recycling : Immobilize Pd catalysts on MOFs or silica to reduce metal leaching and improve turnover numbers (TONs) .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., alkyne dimerization) and enhance reproducibility .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability without compromising yield .

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